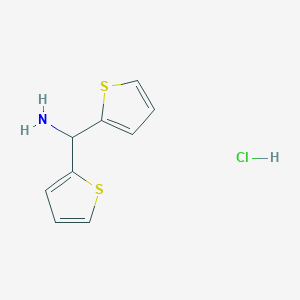

Bis(thiophen-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality Bis(thiophen-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(thiophen-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dithiophen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPYWWMTLQISPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis[(thiophen-2-yl)methyl]amine Hydrochloride and its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of Bis[(thiophen-2-yl)methyl]amine and its hydrochloride salt, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for the hydrochloride salt is limited, this document synthesizes information on the free base and related thiophene derivatives to offer a comprehensive understanding of its chemical and physical properties, reactivity, and potential applications. The inherent properties of the thiophene rings and the secondary amine bridge make this scaffold a versatile building block for creating complex molecular architectures.

Introduction: The Thiophene Moiety in Modern Chemistry

The thiophene ring is a privileged sulfur-containing heterocycle that is a cornerstone in the development of pharmaceuticals and functional organic materials. Its unique electronic properties and ability to engage in various chemical transformations have led to its incorporation into a wide array of biologically active compounds and organic electronics.[1][2] Bis[(thiophen-2-yl)methyl]amine hydrochloride, which features two thiophene units linked by a central aminomethyl bridge, represents a key intermediate for the synthesis of more complex molecules, leveraging the synergistic properties of these functional groups. This guide will delve into the core chemical characteristics of this compound, providing insights for its effective use in research and development.

Molecular Structure and Core Chemical Identifiers

The foundational structure is Bis[(thiophen-2-yl)methyl]amine, a secondary amine. The hydrochloride salt is formed by the protonation of the central nitrogen atom.

Bis[(thiophen-2-yl)methyl]amine (Free Base)

| Identifier | Value |

| Molecular Formula | C10H11NS2[3] |

| Molecular Weight | 209.34 g/mol [3] |

| CAS Number | 58703-21-2[3] |

| IUPAC Name | 1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine[4] |

| SMILES | C1=CSC(=C1)CNCC2=CC=CS2[4] |

Bis[(thiophen-2-yl)methyl]amine Hydrochloride

| Identifier | Value (Calculated) |

| Molecular Formula | C10H12ClNS2 |

| Molecular Weight | 245.80 g/mol |

Note: A specific CAS number for the hydrochloride salt was not identified in the available literature.

Physicochemical Properties

Detailed experimental data for Bis[(thiophen-2-yl)methyl]amine hydrochloride is not widely published. However, we can infer its properties from the free base and related compounds.

Table of Physicochemical Properties:

| Property | Bis[(thiophen-2-yl)methyl]amine (Free Base) | Bis[(thiophen-2-yl)methanamine hydrochloride (Expected) |

| Appearance | Liquid[3] | White to off-white crystalline solid |

| Melting Point | Not specified | Expected to be significantly higher than the free base |

| Boiling Point | Not specified | Decomposes upon heating |

| Solubility | Soluble in organic solvents | Soluble in water and polar protic solvents (e.g., ethanol, methanol) |

The hydrochloride salt form is anticipated to be a crystalline solid with enhanced water solubility due to the ionic character imparted by the ammonium chloride group. This is a common and predictable transformation when converting a free base amine to its hydrochloride salt.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of Bis[(thiophen-2-yl)methyl]amine can be approached through several established methods in organic chemistry. A primary route involves the reductive amination of thiophene-2-carbaldehyde with 2-thiophenemethylamine.

Caption: General workflow for the synthesis of Bis[(thiophen-2-yl)methyl]amine.

An alternative approach involves the direct alkylation of 2-thiophenemethylamine with 2-(chloromethyl)thiophene.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating a solution of the free base in an organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in a suitable solvent. The resulting salt precipitates out of the solution and can be collected by filtration.

Core Reactivity

The reactivity of Bis[(thiophen-2-yl)methyl]amine hydrochloride is dictated by its constituent functional groups: the thiophene rings and the secondary ammonium salt.

-

Thiophene Rings: The thiophene rings are susceptible to electrophilic substitution, primarily at the C5 and C5' positions, which are activated by the sulfur atom.[5]

-

Amine Functionality: The secondary amine of the free base is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation. As the hydrochloride salt, the nitrogen is protonated, rendering it non-nucleophilic until deprotonation with a base.

Potential Applications in Research and Development

While specific applications for Bis[(thiophen-2-yl)methyl]amine hydrochloride are not extensively documented, its structural motifs are prevalent in several areas of chemical research.

Pharmaceutical Development

The thiophene moiety is a key component in numerous pharmaceuticals.[2] Structurally related thiophenemethanamines serve as building blocks for drugs targeting a range of conditions, including neurological disorders.[6] The bis-thiophene structure could be explored for the development of novel ligands for various biological targets.

Organic Electronics and Materials Science

Di(thiophen-2-yl)methane, a structurally similar compound, is utilized in the development of organic semiconductors and conductive polymers.[1] The presence of the amine linkage in Bis[(thiophen-2-yl)methyl]amine offers a point for polymerization or functionalization to create novel materials with tailored electronic properties.

Caption: Potential application areas for the Bis[(thiophen-2-yl)methyl]amine scaffold.

Safety and Handling

Specific toxicity data for Bis[(thiophen-2-yl)methyl]amine hydrochloride is not available. However, based on the safety information for the free base and related compounds, the following precautions are recommended.[3]

Hazard Statements for the Free Base (Bis[(thiophen-2-yl)methyl]amine):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

Bis[(thiophen-2-yl)methyl]amine hydrochloride is a chemical entity with significant potential as a building block in both pharmaceutical and materials science research. While detailed experimental data for the hydrochloride salt is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from the well-characterized free base and analogous thiophene-containing molecules. Its synthesis is achievable through standard organic transformations, and its dual-thiophene structure offers a rich platform for further functionalization. As with all chemical reagents, appropriate safety precautions should be observed during handling and use.

References

-

PubChem. Bis[(thiophen-2-yl)methyl]amine. National Center for Biotechnology Information. [Link]

- SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. (2022).

- Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14).

-

San-pharma. CAS 7404-67-3: N-methyl-1-(thiophen-2-yl)methanamine hydrochloride (1:1). [Link]

-

The Good Scents Company. 2,2'-dithienyl methane. [Link]

-

PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

-

MDPI. Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. [Link]

-

MDPI. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. [Link]

-

ResearchGate. Synthesis, Molecular Structure, And Morphological Properties of Dendritic Tetra-2-thienylmethane. [Link]

-

PubChem. 2,2'-Dithienylmethane. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]

-

ACS Publications. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. [Link]

-

PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. [Link]

- International Journal of Pharmaceutical Sciences and Research.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

Organic Communications. Eco-friendly synthesis of new thiophene-based Schiff bases containing piperidine rings. [Link]7-SI)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bis[(thiophen-2-yl)methyl]amine | 58703-21-2 [sigmaaldrich.cn]

- 4. PubChemLite - Bis[(thiophen-2-yl)methyl]amine (C10H11NS2) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. chemimpex.com [chemimpex.com]

Beyond the SDS: A Technical Guide to the Handling, Reactivity, and Safety Profile of 1,1-bis(thiophen-2-yl)methanamine HCl

Executive Summary

Standard Safety Data Sheets (SDS) often reduce complex chemical behaviors to generic hazard statements. For researchers and drug development professionals, understanding the mechanistic reasons behind a compound's reactivity and toxicity is critical for safe handling and successful experimental design.

1,1-bis(thiophen-2-yl)methanamine hydrochloride is a highly specialized, electron-rich primary amine building block. Widely utilized in medicinal chemistry to introduce bulky, lipophilic di-thiophenyl moieties into drug candidates, this compound presents a dual hazard profile: immediate chemical irritation driven by its acid-base chemistry, and long-term metabolic liabilities inherent to thiophene rings [1]. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven laboratory protocols to provide a comprehensive guide for working with this reagent.

Physicochemical Identity & Quantitative Data

Understanding the physical properties of both the hydrochloride salt and its corresponding free base is essential for calculating reaction stoichiometry and predicting phase-partitioning during workups.

Table 1: Chemical Identity and Physicochemical Properties

| Parameter | Specification (Hydrochloride Salt) | Specification (Free Base) |

| IUPAC Name | 1,1-bis(thiophen-2-yl)methanamine hydrochloride | 1,1-bis(thiophen-2-yl)methanamine |

| CAS Registry Number | N/A (Often vendor-specific) | 261925-40-0 [2] |

| Molecular Formula | C₉H₁₀ClNS₂ | C₉H₉NS₂ |

| Molecular Weight | 231.76 g/mol | 195.30 g/mol |

| Appearance | Off-white to pale brown crystalline powder | Viscous oil to low-melting solid |

| Solubility | Soluble in DMSO, MeOH, H₂O (acidic) | Soluble in DCM, EtOAc, THF, DMF |

| LogP (Predicted) | N/A (Ionized) | ~3.56 |

Mechanistic Toxicology & Hazard Profile

As a Senior Application Scientist, I emphasize that hazard mitigation requires understanding the molecular mechanisms of toxicity, rather than merely memorizing GHS codes.

Immediate Chemical Hazards (GHS Classification)

-

Skin Irritation (Category 2) & Eye Irritation (Category 2): The hydrochloride salt is mildly acidic when dissolved in ambient moisture (sweat, tears). However, if the compound encounters physiological buffering systems that neutralize the HCl, the liberated free base acts as a potent nucleophile. The primary amine can rapidly disrupt lipid bilayers and irritate mucosal membranes.

-

Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of the dust can cause severe respiratory tract irritation due to localized pH shifts upon contact with the respiratory epithelium.

Metabolic Liabilities in Drug Development

For drug development professionals incorporating this building block into active pharmaceutical ingredients (APIs), the di-thiophenyl moiety represents a known structural alert (toxicophore).

Cytochrome P450 (CYP450) enzymes in the liver can oxidize the electron-rich thiophene rings. This bioactivation leads to the formation of highly reactive electrophilic intermediates—specifically thiophene S-oxides and thiophene epoxides [1]. If these electrophiles are not rapidly neutralized by glutathione (GSH), they will covalently bind to hepatic proteins, potentially triggering idiosyncratic adverse drug reactions (IDRs) or hepatotoxicity.

CYP450-mediated bioactivation pathway of thiophene rings into reactive electrophilic species.

Storage, Stability, and Incompatibilities

-

Hygroscopicity: Amine hydrochloride salts readily absorb atmospheric moisture. This not only degrades the physical integrity of the powder but throws off stoichiometric calculations during sensitive syntheses.

-

Oxidation Susceptibility: The electron-rich nature of the thiophene rings makes them susceptible to oxidation.

-

Storage Directive: Store at 2–8°C in a tightly sealed, amber-glass container under an inert atmosphere (Nitrogen or Argon). Ensure the presence of a desiccant. Strictly avoid contact with strong oxidizing agents (e.g., peroxides, permanganates).

Experimental Protocols & Safe Handling Workflows

Protocol 1: Controlled Free-Basing & Amidation for Library Synthesis

Because 1,1-bis(thiophen-2-yl)methanamine is sterically hindered (analogous to a benzhydrylamine), standard coupling reagents like EDC/HOBt often yield poor results. The following protocol utilizes HATU, which is highly efficient for sterically demanding amines, and N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ. DIPEA is chosen because its own steric bulk prevents it from acting as a competing nucleophile against the activated ester.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.2 M concentration).

-

Activation: Add 1.2 equivalents of HATU to the solution. Stir for 5 minutes at room temperature to form the active OAt-ester.

-

Free-Basing: Add 1.1 equivalents of 1,1-bis(thiophen-2-yl)methanamine HCl to the mixture, immediately followed by 3.0 equivalents of DIPEA. Causality note: The excess DIPEA neutralizes the HCl salt, liberating the nucleophilic free base, and maintains the basic environment required for the coupling mechanism.

-

Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Validate the reaction progress via LCMS. The protocol is successful when the m/z 196 [M+H]⁺ peak (corresponding to the free amine) disappears, and the target amide mass emerges.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step-by-step workflow for the in situ free-basing and amidation of the amine hydrochloride salt.

Protocol 2: Chemical Spill Decontamination

If the solid hydrochloride salt or a DMF stock solution is spilled outside of engineering controls (fume hoods):

-

Isolation: Evacuate personnel from the immediate vicinity. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a P100 particulate respirator if dust is airborne).

-

Containment (Solid): Do NOT sweep dry, as this aerosolizes the irritant dust. Lightly dampen the spilled powder with water to suppress dust, then carefully scoop into a designated hazardous waste container.

-

Containment (Liquid/Solution): Cover the spill with a chemically inert absorbent (e.g., vermiculite or universal spill pads).

-

Neutralization: Wash the spill area with a dilute, mildly acidic solution (e.g., 1% acetic acid) to ensure any liberated free base is protonated back into a water-soluble, less volatile salt. Follow with a standard detergent wash.

-

Validation: Ensure the pH of the final rinse water from the spill site is neutral (pH 6-8) using pH indicator strips before declaring the area decontaminated.

References

Thiophene Bioisosteres of Benzhydrylamine Hydrochloride: A Technical Guide to Synthesis, Pharmacology, and Application

Executive Summary

The benzhydrylamine (diphenylmethylamine) motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) agents and oncological probes. Bioisosteric replacement of one or both phenyl rings with a thiophene moiety yields highly valuable analogs: phenyl(2-thienyl)methylamine and di(2-thienyl)methylamine . This whitepaper details the structural rationale, target engagement pathways, and self-validating synthetic protocols required to synthesize and utilize these critical hydrochloride salts in drug development.

Structural Rationale & Bioisosterism

The couple benzene-thiophene represents a prominent and highly effective example of 1[1]. Thiophene provides a 5-membered aromatic ring with 6 π-electrons, where the sulfur atom contributes a lone pair to the aromatic system. Replacing a benzene ring with a thiophene ring introduces several critical physicochemical shifts:

-

Spatial Geometry: The C-S-C bond angle in thiophene is approximately 92°, compared to the 120° C-C-C angle in benzene. This creates a slight "kink" in the pharmacophore, which can optimize the vector of the amine group into a target binding pocket.

-

Lipophilicity & Solvation: Thiophene is slightly less lipophilic than benzene. This substitution lowers the overall ClogP of the molecule, improving aqueous solubility and altering blood-brain barrier (BBB) penetration kinetics.

-

Metabolic Stability: Benzene rings in benzhydrylamines are highly prone to para-hydroxylation by CYP2D6. Thiophene rings are typically oxidized at the 5-position, shifting the metabolic clearance pathways and potentially avoiding toxic quinone-imine intermediates.

Pharmacological Applications

Monoamine Transporter Inhibition

The benzhydrylamine motif is critical for binding to the2[2]. Replacing one or both phenyl rings with thiophene often enhances DAT selectivity over the serotonin (SERT) and norepinephrine (NET) transporters. This strategy has been heavily utilized in the development of atypical dopamine reuptake inhibitors and modafinil analogs.

Oncology & Fragment-Based Discovery

Recent fragment-based drug discovery efforts have utilized phenyl(2-thienyl)methylamine derivatives to target RhoGDI2, a protein involved in cancer cell migration. The hydrophobic pocket of RhoGDI2 perfectly accommodates the thiophene ring, allowing for medium to strong 3[3].

Physicochemical Profiling

Table 1: Physicochemical Properties Comparison

| Compound | CAS Number | Molecular Formula | MW (HCl salt) | Est. ClogP (Free Base) |

| Benzhydrylamine HCl | 5267-34-5 | C13H13N·HCl | 219.71 g/mol | ~2.8 |

| Phenyl(2-thienyl)methylamine HCl | 23869-01-4 | C11H11NS·HCl | 225.74 g/mol | ~2.5 |

| Di(2-thienyl)methylamine HCl | 336624-10-3 | C9H9NS2·HCl | 231.76 g/mol | ~2.2 |

Table 2: Pharmacological Impact of Thiophene Substitution

| Property | Benzene Ring (Benzhydryl) | Thiophene Ring (Bioisostere) | Mechanistic Consequence |

| Aromaticity | 6 π-electrons (uniform) | 6 π-electrons (sulfur lone pair) | Altered π-π stacking with target residues (e.g., Phe/Tyr in DAT). |

| Geometry | C-C-C bond angle ~120° | C-S-C bond angle ~92° | Slight "kink" in the pharmacophore, improving target selectivity. |

| Metabolism | Para-hydroxylation (CYP2D6) | Oxidation at position 5 | Shifts metabolic pathways, reducing toxic metabolites. |

Synthetic Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of Di(2-thienyl)methylamine Hydrochloride

This two-step reductive amination via an oxime intermediate is preferred over direct reductive amination to prevent over-alkylation. serves as a critical building block for symmetric thiophene analogs[].

Step 1: Oximation

-

In a round-bottom flask, dissolve 1.0 eq of di-2-thienyl ketone in absolute ethanol (0.5 M concentration).

-

Add 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of anhydrous sodium acetate.

-

Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine without causing base-catalyzed aldol side reactions.

-

-

Reflux the mixture for 2-3 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2) and IR spectroscopy. The reaction is complete when the ketone C=O stretch (~1650 cm⁻¹) disappears and a broad O-H stretch (~3300 cm⁻¹) appears.

-

-

Pour the hot mixture into crushed ice. Filter the precipitated di-2-thienyl ketoxime, wash with cold water, and dry under vacuum.

Step 2: Reduction via LiAlH4

-

Suspend 2.0 eq of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0°C under an inert argon atmosphere.

-

Dissolve the oxime (1.0 eq) in anhydrous THF and add dropwise to the LiAlH4 suspension.

-

Causality: Dropwise addition controls the exothermic reduction and prevents solvent boil-over.

-

-

Warm to room temperature, then reflux for 4 hours.

-

Self-Validating Quench (Fieser Method): Cool to 0°C. For every x grams of LiAlH4 used, sequentially add x mL of H2O, x mL of 15% NaOH (aq), and 3x mL of H2O.

-

Causality: This specific sequence converts the gelatinous aluminum complexes into a granular, easily filterable white precipitate (lithium aluminate salts), ensuring maximum recovery of the amine.

-

-

Filter through a Celite pad, wash with THF, and concentrate the filtrate in vacuo to yield di(2-thienyl)methylamine free base.

Step 3: Hydrochloride Salt Formation

-

Dissolve the free base in anhydrous diethyl ether.

-

Cool to 0°C and add 2.0 M ethereal HCl dropwise until precipitation ceases (pH ~2).

-

Causality: Using ethereal HCl instead of aqueous HCl prevents the amine salt from dissolving in the aqueous phase, maximizing yield.

-

-

Filter the white crystalline precipitate of di(2-thienyl)methylamine hydrochloride. Recrystallize from hot ethanol/diethyl ether.

Protocol 2: Synthesis of Phenyl(2-thienyl)methylamine Hydrochloride via Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is ideal for asymmetric ketones.

Step 1: Condensation

-

Combine phenyl(2-thienyl)ketone (1.0 eq) and ammonium formate (4.0 eq) in a distillation apparatus.

-

Heat the mixture to 160–180°C.

-

Causality: High temperature is required to decompose ammonium formate into formamide and drive off water, shifting the equilibrium toward the N-alkylformamide intermediate.

-

-

Self-Validation: Maintain temperature until the evolution of gases (CO2, NH3) and distillation of water ceases (approx. 4-6 hours), visually confirming intermediate formation.

Step 2: Hydrolysis & Isolation

-

Cool the reaction mixture to 80°C and add 6M HCl (excess). Reflux for 4 hours to cleave the formyl group.

-

Cool the mixture, extract with diethyl ether to remove unreacted ketone and non-basic impurities.

-

Basify the aqueous layer with 20% NaOH to pH >12, and extract the free amine with dichloromethane (DCM).

-

Dry the DCM layer over anhydrous Na2SO4, concentrate, and convert to the HCl salt using ethereal HCl as described in Protocol 1.

Mechanistic Pathways

Synthetic workflow for Di(2-thienyl)methylamine HCl via oxime reduction.

Pharmacological pathway of DAT inhibition by thiophene-based benzhydrylamine bioisosteres.

References

- Fragment-Based Discovery of a Small-Molecule RhoGDI2 Ligand, HR3119, that Inhibits Cancer Cell Migration. ACS Publications.

- CAS 336624-10-3 (bis-(2-Thiophenemethyl)amine hydrochloride). BOC Sciences.

- De novo synthesis of thiophenes on a polymeric support. ResearchGate.

- Dopamine transporter as target for drug development of cocaine analogs. Ovid.

Sources

Di(thiophen-2-yl)methylamine vs. Diphenylmethylamine Bioisosteres: A Technical Guide to Physicochemical and Pharmacological Optimization

Executive Summary

In the landscape of rational drug design, the diphenylmethylamine (benzhydrylamine) motif is a privileged scaffold, ubiquitous in antihistamines, monoamine transporter inhibitors, and neuroactive agents. However, the dual phenyl rings often introduce significant developability bottlenecks, including high lipophilicity and susceptibility to rapid cytochrome P450 (CYP450)-mediated aromatic hydroxylation[1].

To circumvent these liabilities, medicinal chemists frequently employ bioisosteric replacement—substituting the benzene rings with thiophene heterocycles to yield di(thiophen-2-yl)methylamine (CAS: 261925-40-0)[2]. This whitepaper provides an in-depth technical analysis of this specific structural swap, detailing the physicochemical causality, metabolic implications, and the experimental workflows required to synthesize and validate these compounds.

Physicochemical and Structural Causality

The substitution of a phenyl ring with a thiophene ring is a classical bioisosteric strategy, driven by their similar atomic volumes and planarity[3]. However, the introduction of the heteroatom fundamentally alters the molecule's electronic topology and interaction profile:

-

Electronic Distribution & Receptor Binding: Benzene is a neutral, homocyclic

-system. Thiophene, conversely, is a five-membered, electron-rich heteroaromatic ring. The lone pairs on the sulfur atom participate in the aromatic sextet, significantly increasing the electron density of the ring[4]. This electron richness enhances cation- -

Geometry and Sterics: While the overall volume is conserved, the internal bond angles of the 5-membered thiophene ring differ from the 6-membered benzene ring. The carbon-sulfur bonds are longer than carbon-carbon bonds, which slightly alters the vector of the primary amine, potentially optimizing the pharmacophore geometry for specific targets like NMDA receptors or dopamine transporters[5][6].

Quantitative Data Comparison

The following table summarizes the physicochemical shifts induced by this bioisosteric replacement.

| Parameter | Diphenylmethylamine | Di(thiophen-2-yl)methylamine |

| CAS Number | 91-00-9 | 261925-40-0 |

| Molecular Formula | C13H13N | C9H9NS2 |

| Molecular Weight | 183.25 g/mol | 195.30 g/mol |

| LogP | ~2.80 | 3.558 |

| Topological Polar Surface Area | 26.02 Ų | 82.50 Ų |

| Primary Metabolic Liability | CYP-mediated para-hydroxylation | CYP-mediated S-oxidation / Epoxidation |

| Aromatic Character | Homocyclic, neutral | Heterocyclic, electron-rich |

(Data sourced from chemical property databases for CAS 261925-40-0[2])

Metabolic Stability and Pharmacokinetics

The primary rationale for replacing diphenylmethylamine with di(thiophen-2-yl)methylamine is to redirect the molecule's metabolic fate. Unsubstituted phenyl rings are notorious "soft spots" for CYP450 enzymes (particularly CYP2D6 and CYP3A4), which rapidly hydroxylate the para-position to form phenols, leading to swift Phase II glucuronidation and systemic clearance[1][5].

By swapping to a thiophene bioisostere, the para-hydroxylation pathway is entirely blocked. However, this is not a universal panacea. Thiophene rings introduce their own metabolic complexities. CYP450 enzymes can catalyze the oxidation of the sulfur atom to form thiophene S-oxides or epoxides[7]. These are highly reactive electrophilic species that can covalently bind to hepatic proteins, potentially causing idiosyncratic drug-induced liver injury (DILI)[7]. Therefore, while the bioisosteric swap often improves the pharmacokinetic half-life by slowing initial clearance, it necessitates rigorous in vitro reactive metabolite trapping assays (e.g., using glutathione) during lead optimization.

Caption: Logic flow of bioisosteric replacement from diphenylmethylamine to di(thiophen-2-yl)methylamine.

Experimental Workflows & Methodologies

To empirically validate the advantages of the di(thiophen-2-yl)methylamine scaffold, researchers must synthesize the compound and evaluate its metabolic profile. Below are self-validating protocols designed with built-in causality for technical accuracy.

Synthesis of Di(thiophen-2-yl)methylamine

Standard catalytic hydrogenation (e.g., using Pd/C) of thiophene-containing precursors frequently fails because the electron-rich sulfur atoms act as strong Lewis bases, irreversibly coordinating to and poisoning the palladium catalyst. To bypass this, a dissolving metal reduction is utilized.

Step-by-Step Protocol:

-

Oxime Formation: Dissolve di(thiophen-2-yl)methanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a 1:1 mixture of ethanol and pyridine. Reflux for 4 hours. Causality: Pyridine acts as both a solvent and a base to scavenge the HCl liberated during oxime formation, driving the equilibrium forward.

-

Isolation: Concentrate the mixture in vacuo, dilute with water, and extract with ethyl acetate. Wash the organic layer with 1M HCl to remove residual pyridine, dry over MgSO₄, and concentrate to yield di(thiophen-2-yl)methanone oxime.

-

Dissolving Metal Reduction: Dissolve the crude oxime in glacial acetic acid. Slowly add activated Zinc dust (5.0 eq) at 0°C. Stir at room temperature for 12 hours. Causality: Zinc in acetic acid provides a robust single-electron transfer reduction mechanism that is completely immune to sulfur-mediated catalyst poisoning.

-

Workup: Filter the mixture through Celite to remove zinc salts. Basify the filtrate to pH 10 using 2M NaOH (precipitating Zn(OH)₂), and extract the free amine with dichloromethane.

-

Purification: Purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) to isolate pure di(thiophen-2-yl)methylamine.

In Vitro Human Liver Microsomal (HLM) Stability Assay

To quantify the metabolic shift achieved by the bioisosteric replacement, the compound is subjected to an HLM assay.

Step-by-Step Protocol:

-

Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Enzyme Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to reduce the heme iron. A parallel control without NADPH must be run to differentiate enzymatic metabolism from chemical instability.

-

Quenching: At defined time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating the protein for clean LC-MS injection.

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance (

).

Caption: Step-by-step workflow for in vitro human liver microsomal (HLM) stability assay.

Conclusion

The transition from diphenylmethylamine to di(thiophen-2-yl)methylamine exemplifies the precision of modern bioisosteric design. By substituting benzene with thiophene, researchers can fine-tune the electronic topology, enhance specific receptor interactions via the sulfur heteroatom, and strategically block rapid aromatic hydroxylation pathways[3][4][5]. However, this structural evolution requires rigorous downstream validation to ensure that the introduction of thiophene does not inadvertently generate reactive S-oxide metabolites[7].

References

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. National Institutes of Health (NIH). Available at: [Link]

-

Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. Available at:[Link]

-

Thiophenemethanamine, a-2-thienyl- | CAS#:261925-40-0. Chemsrc. Available at: [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology - ACS Publications. Available at: [Link]

-

Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. PubMed (NIH). Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiophenemethanamine, a-2-thienyl | CAS#:261925-40-0 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of bis(thiophen-2-yl)methanamine HCl

Part 1: Executive Summary & Structural Identity

Bis(thiophen-2-yl)methanamine Hydrochloride is a specialized heterocyclic building block, primarily utilized as a bioisostere of the benzhydryl (diphenylmethyl) pharmacophore. By replacing phenyl rings with thiophene moieties, medicinal chemists can modulate the lipophilicity (LogP), metabolic stability, and electron density of a drug candidate while maintaining steric coverage.

This guide provides the definitive physicochemical data, a robust synthesis route, and handling protocols for the hydrochloride salt.

Physicochemical Specifications

| Property | Value | Notes |

| Chemical Name | C,C-Di(thiophen-2-yl)methylamine Hydrochloride | IUPAC / CAS systematic naming |

| Free Base CAS | 261925-40-0 | CAS for the parent amine |

| Salt CAS | Not individually indexed | Treat as HCl salt of 261925-40-0 |

| Molecular Formula | C₉H₁₀ClNS₂ | (C₉H₉NS₂[1][2] · HCl) |

| Molecular Weight | 231.77 g/mol | Base: 195.31 g/mol + HCl: 36.46 g/mol |

| Appearance | Off-white to Tan Solid | Hygroscopic crystalline powder |

| Solubility | DMSO, Methanol, Water | High solubility in polar protic solvents |

| Melting Point | >200°C (Decomp.)[1] | Characteristic of amine salts |

Structural Disambiguation (Critical Insight)

In chemical nomenclature, "Bis(thiophen-2-yl)methanamine" can be ambiguous. It refers to a primary amine where two thiophene rings are attached to the same central carbon (a benzhydryl analog).

-

Correct Structure (Target):

-

Incorrect Structure (Secondary Amine):

(Bis(thiophen-2-ylmethyl)amine).

This guide focuses exclusively on the primary amine (C,C-disubstituted) congener.

Part 2: Synthesis Strategy & Mechanism

To synthesize high-purity bis(thiophen-2-yl)methanamine HCl, a direct reductive amination or oxime reduction from Di(2-thienyl)ketone is the most reliable pathway. This avoids the formation of secondary amine impurities common in alkylation reactions.

Reaction Pathway[1][3][4][5]

-

Condensation: Di(2-thienyl)ketone reacts with hydroxylamine hydrochloride to form the oxime.

-

Reduction: The oxime is reduced (using Zn/AcOH or LAH) to the primary amine.

-

Salt Formation: The free amine is treated with anhydrous HCl in dioxane/ether to precipitate the salt.

Workflow Visualization

The following diagram outlines the critical process flow and decision gates for the synthesis.

Caption: Figure 1. Step-wise synthetic route from ketone precursor to final hydrochloride salt.

Part 3: Detailed Experimental Protocol

Safety Prerequisite: Thiophene derivatives can be potent sensitizers. Perform all operations in a fume hood.

Step 1: Synthesis of Di(2-thienyl)ketoxime

-

Charge: In a 250 mL round-bottom flask, dissolve Di(2-thienyl)ketone (10.0 g, 51.5 mmol) in Ethanol (100 mL).

-

Reagent: Add Hydroxylamine hydrochloride (7.15 g, 103 mmol) and Pyridine (10 mL).

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) until the ketone spot disappears.

-

Workup: Evaporate ethanol. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate to yield the oxime solid.

Step 2: Reduction to Free Amine

Note: Zinc/Acetic acid is preferred over LiAlH₄ for safety and ease of workup on larger scales.

-

Setup: Dissolve the crude oxime in Glacial Acetic Acid (80 mL).

-

Addition: Cool to 10°C. Add Zinc Dust (15 g, excess) portion-wise over 30 minutes. The reaction is exothermic; maintain temp <40°C.

-

Stir: Allow to stir at room temperature for 12 hours.

-

Filtration: Filter off excess Zinc through a Celite pad. Wash with MeOH.

-

Basification: Concentrate the filtrate. Add water (50 mL) and basify to pH >12 using 20% NaOH solution (keep cool).

-

Extraction: Extract the liberated amine with Dichloromethane (DCM) (3 x 60 mL). The product is in the organic layer.[3]

Step 3: Hydrochloride Salt Formation

-

Drying: Dry the DCM layer thoroughly with Na₂SO₄. Filter.

-

Acidification: Cool the DCM solution to 0°C. Dropwise add 4M HCl in Dioxane (1.5 eq) or dry HCl gas.

-

Precipitation: The HCl salt will precipitate immediately as a white/off-white solid.

-

Isolation: Filter the solid under vacuum / nitrogen blanket. Wash with cold Diethyl Ether to remove impurities.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Part 4: Applications & Bioisosterism

Why Replace Phenyl with Thiophene?

In drug discovery, this scaffold is used to optimize "Lead-like" properties.

-

Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This alters the pKa of the amine and can enhance cation-π interactions with receptor active sites.

-

Metabolic Stability: The 2-position of thiophene is blocked by the alkyl attachment. However, the 5-position is metabolically active (susceptible to oxidation). This provides a "soft spot" for clearance that can be tuned by adding substituents (e.g., chlorine) at the 5-position.

-

Steric Profile: The C–S–C bond angle in thiophene (~92°) is smaller than the C–C–C angle in benzene (120°), subtly altering the spatial projection of the pharmacophore.

Key Usage Areas

-

Kinase Inhibitors: As a hinge-binding motif or hydrophobic pocket filler.

-

GPCR Ligands: Specifically in dopamine and histamine receptor antagonists where benzhydryl groups are common.

Part 5: References

-

Sigma-Aldrich. Product Specification: C,C-Di-thiophen-2-yl-methylamine (CAS 261925-40-0). Retrieved from

-

ChemSrc. Thiophenemethanamine, a-2-thienyl- Properties and Spectral Data.[4] Retrieved from

-

PubChem. Compound Summary: Di(2-thienyl)methane derivatives. (General reference for thiophene bioisosteres). Retrieved from

-

Journal of Medicinal Chemistry. Bioisosteric replacement of benzene by thiophene in pharmaceutical R&D. (Contextual grounding for application).

Sources

Methodological & Application

Application Note: High-Efficiency Reductive Amination Protocols for Bis(thiophen-2-yl)methanone

Executive Summary

The reductive amination of bis(thiophen-2-yl)methanone (di-2-thienyl ketone) represents a unique challenge in medicinal chemistry. Unlike simple aliphatic or phenyl-based ketones, this substrate combines significant steric hindrance with the electronic deactivation characteristic of electron-rich heteroaromatics. Furthermore, the presence of sulfur atoms in the thiophene rings precludes the use of standard heterogeneous catalytic hydrogenation methods (e.g., Pd/C, PtO₂) due to rapid catalyst poisoning.

This guide details two field-validated protocols to overcome these barriers. Protocol A utilizes Titanium(IV) isopropoxide to activate the carbonyl and scavenge water, facilitating imine formation under mild conditions. Protocol B outlines a modified Leuckart-Wallach reaction, ideal for the synthesis of primary amines on a larger scale where chromatographic purification is undesirable.

Strategic Analysis & Mechanistic Insight

The Challenge of Diaryl Heteroaryl Ketones

Reductive amination proceeds via a reversible condensation to form an imine (or iminium ion), followed by irreversible reduction. Bis(thiophen-2-yl)methanone presents a "perfect storm" of resistance:

-

Steric Bulk: Two aromatic rings crowd the carbonyl carbon, retarding nucleophilic attack by the amine.

-

Electronic Deactivation: The thiophene rings are electron-donating via resonance, reducing the electrophilicity of the carbonyl carbon compared to benzophenone.

-

Equilibrium Shift: Water generated during condensation hydrolyzes the unstable imine back to the ketone.

The Solution: Lewis Acid Activation

Standard conditions (MeOH/AcOH/NaBH₃CN) often stall at low conversion for this substrate. The inclusion of Titanium(IV) isopropoxide [Ti(OiPr)₄] is the critical success factor. It serves a dual role:

-

Lewis Acid: Coordinates to the carbonyl oxygen, increasing susceptibility to nucleophilic attack.

-

Water Scavenger: Irreversibly reacts with water to form TiO₂, driving the equilibrium toward the imine.

Mechanistic Pathway (Visualization)

Figure 1: Mechanism of Titanium(IV)-mediated reductive amination. The irreversible formation of TiO₂ drives the difficult imine formation to completion.

Protocol A: Titanium(IV)-Mediated Method (Recommended)

Application: Synthesis of Secondary/Tertiary Amines and difficult Primary Amines.[1][2][3] Scale: 1 mmol to 50 mmol Key Reagent: Titanium(IV) isopropoxide (Sigma-Aldrich/Merck)

Reagents & Equipment

-

Bis(thiophen-2-yl)methanone (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Titanium(IV) isopropoxide (1.25 – 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Absolute Ethanol or THF (Anhydrous)

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous during imine formation)

Step-by-Step Methodology

-

Complexation (The "Ti-Boost"):

-

In a flame-dried round-bottom flask equipped with a stir bar, dissolve bis(thiophen-2-yl)methanone (1.0 equiv) and the target amine (1.2 equiv) in anhydrous THF or EtOH (5 mL/mmol).

-

Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe. Note: The solution may warm slightly and change color (often yellow/orange) indicating coordination.

-

Crucial Step: Stir the mixture at ambient temperature for 6–12 hours. For extremely hindered amines, heat to 40-50°C.

-

Validation: Monitor by TLC. The ketone spot should disappear. If the imine is stable, a new spot appears; if unstable, the ketone spot simply diminishes.

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add NaBH₄ (1.5 equiv) carefully in portions. Caution: Hydrogen gas evolution will occur.

-

Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

-

-

Workup (The "Precipitate Trap"):

-

Quench the reaction by adding 2M NaOH or NH₄OH (approx. 2 mL/mmol Ti).

-

Observation: A heavy white/grey precipitate of Titanium dioxide (TiO₂) will form.

-

Dilute with Ethyl Acetate (EtOAc).

-

Filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.

-

-

Purification:

-

Transfer the filtrate to a separatory funnel. Wash with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar amines).

-

Protocol B: Leuckart-Wallach Reaction (Alternative)

Application: Synthesis of Primary Amines (Bis(thiophen-2-yl)methanamine). Scale: >10 grams (Process Scale) Pros: No chromatography required; avoids expensive Ti reagents. Cons: Harsh conditions (180°C); not suitable for thermally sensitive substrates.

Reagents[3][5][6][7][8]

-

Bis(thiophen-2-yl)methanone

-

Ammonium Formate (Excess, 5-10 equiv) or Formamide/Formic Acid mixture.

Methodology

-

Formylation:

-

Combine the ketone and ammonium formate in a round-bottom flask equipped with a distillation head (Dean-Stark trap is not sufficient; water/ammonia must escape).

-

Heat the mixture to 160–180°C . The mixture will melt and bubble vigorously.

-

Maintain temperature for 3–6 hours until ketone is consumed (TLC/HPLC).

-

Intermediate: This yields the N-formyl derivative (formamide).

-

-

Hydrolysis:

-

Cool the mixture to <100°C.

-

Add concentrated HCl (6M or 12M) directly to the reaction vessel.

-

Reflux for 1–2 hours to cleave the formyl group.

-

-

Isolation:

-

Cool to room temperature.[4] Wash with ether to remove unreacted ketone (the amine is in the aqueous acid phase).

-

Basify the aqueous layer with 50% NaOH or KOH pellets to pH >12.

-

Extract the free amine into DCM or EtOAc.

-

Crystallization: The hydrochloride salt can be precipitated by adding HCl/Ether to the dried organic layer.

-

Comparative Data & Performance

The following table summarizes expected outcomes based on standard diaryl ketone reactivity profiles [1, 2].

| Parameter | Protocol A (Ti-Mediated) | Protocol B (Leuckart) | Standard (NaBH3CN/MeOH) |

| Primary Amine Yield | 75–85% (using NH₃/Ti) | 60–75% | <30% (Poor conversion) |

| Secondary Amine Yield | 85–95% | N/A (Difficult) | 40–60% |

| Reaction Time | 8–16 Hours | 6–8 Hours | 24–48 Hours |

| Temp. Tolerance | Mild (RT to 50°C) | Harsh (180°C) | Mild (RT) |

| Sulfur Tolerance | High (Homogeneous) | High (Thermal) | High (Homogeneous) |

| Major Byproduct | TiO₂ (Removed by Celite) | Polymers/Tars | Unreacted Ketone |

Troubleshooting & Critical Parameters

Thiophene Sensitivity

-

Acid Sensitivity: Thiophene rings can polymerize in strong Lewis acids. Ti(OiPr)₄ is mild enough to avoid this, but avoid using TiCl₄, which is too aggressive.

-

Catalyst Poisoning: Do NOT attempt catalytic hydrogenation (H₂ + Pd/C) for this substrate. The sulfur atoms will poison the catalyst surface immediately, leading to 0% conversion and potentially leaching metal into your product.

Stalled Reaction (Protocol A)

If the ketone persists after the "Complexation" step:

-

Increase Temperature: Heat the Ti-complexation step to 60°C (refluxing THF).

-

Microwave Assist: Perform the imine formation in a microwave reactor at 100°C for 30 mins (sealed tube) before adding the reducing agent.

Safety Note

-

Cyanides: While NaBH₃CN is a common alternative, it generates HCN gas at low pH. Protocol A uses NaBH₄, which is safer and, when combined with Ti(OiPr)₄, equally effective for this substrate.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Foundational method for Ti-mediated amination).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] The Journal of Organic Chemistry. (Standard reference for borohydride selection).

-

Miriyala, B., et al. (2004). "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines."[3] Tetrahedron. (Specific application of Ti-isopropoxide for primary amines).

-

Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." (General mechanistic overview).

Sources

- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note & Protocol: A Robust Grignard-Based Synthesis of Bis(thiophen-2-yl)methanamine Hydrochloride

Abstract: This document provides a comprehensive guide for the synthesis of bis(thiophen-2-yl)methanamine hydrochloride, a valuable building block in medicinal and materials chemistry. The protocol leverages a classic Grignard reaction as the cornerstone for carbon-carbon bond formation, followed by a controlled imine reduction and salt formation. This guide is designed for chemical researchers and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical safety considerations to ensure a reliable and safe synthetic outcome.

Introduction and Strategic Overview

Bis(thiophen-2-yl)methanamine and its derivatives are key structural motifs in a variety of pharmacologically active compounds and organic electronic materials.[1][2][3] The thiophene ring system is a bioisostere for the phenyl ring, often imparting favorable pharmacokinetic properties. The synthetic route detailed herein is a robust, three-stage process designed for efficiency and scalability.

The core strategy involves:

-

Formation of a Key Intermediate: A Grignard reaction between two equivalents of 2-thienylmagnesium bromide and one equivalent of thiophene-2-carbonitrile to form di(2-thienyl)methanimine. This step is the primary focus, establishing the central C(sp²)-C(sp³) bond.

-

Reduction to the Primary Amine: The subsequent chemoselective reduction of the imine C=N bond to yield the free primary amine, bis(thiophen-2-yl)methanamine.

-

Conversion to Hydrochloride Salt: Formation of the stable, water-soluble hydrochloride salt for improved handling, storage, and downstream application.

This application note emphasizes the causality behind procedural choices, providing the user with a deeper understanding of the reaction dynamics.

Mechanistic Principles and Rationale

Stage 1: Grignard Reagent Formation and Nucleophilic Addition

The Grignard reaction is a fundamental organometallic reaction for C-C bond formation. The process begins with the synthesis of 2-thienylmagnesium bromide from 2-bromothiophene and magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF).

-

Initiation: The reaction initiates on the surface of the magnesium metal. The mechanism involves a single-electron transfer (SET) from magnesium to the organohalide. Activating the magnesium surface, often with a small crystal of iodine or a few drops of 1,2-dibromoethane, is sometimes necessary to remove the passivating magnesium oxide layer and initiate the reaction.[4]

-

Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react vigorously with protic solvents, including water.[5] The presence of moisture will quench the reagent, forming thiophene and magnesium hydroxybromide, drastically reducing the yield. Therefore, all glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.[6]

-

Solvent Choice: THF is an excellent solvent for this reaction as its oxygen atom coordinates with the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[7]

The synthesized 2-thienylmagnesium bromide then acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in thiophene-2-carbonitrile. A second equivalent of the Grignard reagent adds to the intermediate iminylmagnesium species, leading to a dimagnesium salt which, upon acidic workup, hydrolyzes to the desired di(2-thienyl)methanimine.

Stage 2: Imine Reduction

Imines are less electrophilic than ketones or aldehydes. The reduction of the C=N double bond to a C-N single bond is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a suitable choice, offering good selectivity for the imine over other potentially reducible groups under controlled conditions. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the imine carbon, followed by protonation of the resulting nitrogen anion during workup.[8]

Stage 3: Hydrochloride Salt Formation

The final free amine is an oily substance that can be difficult to handle and purify. Conversion to its hydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming a solid ammonium salt which readily precipitates from non-polar organic solvents and is generally more stable and easier to handle than the free base.[1]

Comprehensive Safety Protocol

The Grignard reaction presents significant fire hazards due to the use of flammable solvents and the exothermic nature of the reaction.[7] A thorough risk assessment must be conducted before commencing.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible) are mandatory.[6]

-

Engineering Controls: All steps must be performed in a certified chemical fume hood. A blast shield is recommended, especially for larger-scale reactions.[6] An ice-water bath must be readily available to control the reaction temperature and prevent a runaway reaction.[5][7]

-

Reagent Handling:

-

Ethers (THF): Highly flammable and can form explosive peroxides. Use from a freshly opened bottle or after distillation from a suitable drying agent. Never use an open flame for heating; use a controlled heating mantle or oil bath.[7]

-

Magnesium Turnings: Flammable solid. Keep away from water and acids.[9]

-

2-Bromothiophene: Handle in a fume hood. It is toxic and an irritant.

-

-

Emergency Preparedness: Ensure another person familiar with the reaction is present in the lab.[7] Keep a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher nearby.

Detailed Experimental Protocol

Materials and Equipment

| Reagent / Material | CAS Number | Grade | Notes |

| Magnesium Turnings | 7439-95-4 | Reagent Grade | Should be shiny and free of oxidation. |

| Iodine | 7553-56-2 | ACS Reagent | Used as an activator. |

| 2-Bromothiophene | 3140-93-0 | ≥98% | |

| Thiophene-2-carbonitrile | 1885-13-8 | ≥98% | |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, ≥99.9% | Inhibitor-free. |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | ≥98% | |

| Diethyl Ether | 60-29-7 | Anhydrous | For extraction and salt formation. |

| Hydrochloric Acid | 7647-01-0 | 2.0 M solution in diethyl ether | For salt precipitation. |

| Saturated NH₄Cl (aq) | N/A | For quenching. | |

| Saturated NaCl (aq) | N/A | For washing. | |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | Reagent Grade | For drying organic layers. |

Equipment: Three-neck round-bottom flask (flame-dried), reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle or oil bath, nitrogen/argon inlet, and standard laboratory glassware.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of bis(thiophen-2-yl)methanamine HCl.

Step-by-Step Procedure

Part A: Preparation of Di(2-thienyl)methanimine

-

Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Grignard Initiation: To the flask, add magnesium turnings (5.2 g, 0.214 mol) and a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 2-bromothiophene (27.7 g, 0.17 mol) in 80 mL of anhydrous THF.

-

Add ~10 mL of the 2-bromothiophene solution to the magnesium turnings. The brownish color of the iodine should fade, and gentle bubbling should indicate the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.[10]

-

Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[7] Use an ice-water bath if necessary to control the rate.

-

After the addition is complete, stir the resulting greyish-brown solution at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

-

Imine Formation: Cool the Grignard solution to 0 °C using an ice-water bath.

-

Prepare a solution of thiophene-2-carbonitrile (8.5 g, 0.078 mol) in 40 mL of anhydrous THF and add it to the dropping funnel.

-

Add the thiophene-2-carbonitrile solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.

-

After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Workup: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude di(2-thienyl)methanimine as a viscous oil. This crude product is often used in the next step without further purification.

Part B: Reduction to Bis(thiophen-2-yl)methanamine

-

Dissolve the crude di(2-thienyl)methanimine from Part A in 150 mL of ethanol in a 500 mL round-bottom flask and cool to 0 °C.

-

In small portions, add sodium borohydride (4.4 g, 0.116 mol) to the stirred solution over 20 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours. Monitor progress by TLC.

-

Workup: Cool the flask to 0 °C and carefully add 50 mL of deionized water to quench the excess NaBH₄.

-

Remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude free amine, bis(thiophen-2-yl)methanamine, as an oil.

Part C: Formation and Isolation of the Hydrochloride Salt

-

Dissolve the crude amine from Part B in 150 mL of anhydrous diethyl ether.

-

While stirring, slowly add 2.0 M HCl in diethyl ether dropwise until no further precipitation is observed. A white or off-white solid should form.[1]

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

-

Dry the product under high vacuum to afford bis(thiophen-2-yl)methanamine hydrochloride as a crystalline solid.

Characterization and Data

| Analysis | Expected Results for Bis(thiophen-2-yl)methanamine HCl |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound, determined experimentally. |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.5-9.0 (br s, 3H, -NH₃⁺), ~7.4 (m, 2H, Th-H5), ~7.1 (m, 4H, Th-H3, Th-H4), ~6.2 (s, 1H, -CH-) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~140 (Th C2), ~128 (Th C5), ~127 (Th C4), ~126 (Th C3), ~55 (-CH-) |

| FT-IR (KBr, cm⁻¹) | 3100-2800 (br, -NH₃⁺ stretch), ~1600 (N-H bend), ~1420, ~850, ~700 (Thiophene ring vibrations) |

Note: NMR shifts are approximate and may vary based on solvent and concentration.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Grignard reaction fails to initiate. | 1. Passivated magnesium surface. 2. Wet glassware or solvent. | 1. Add a crystal of iodine or a few drops of 1,2-dibromoethane and warm gently.[4] 2. Ensure all glassware is rigorously flame-dried and solvents are certified anhydrous.[5] |

| Low yield of imine/amine. | 1. Incomplete Grignard formation. 2. Grignard reagent quenched by moisture/air. 3. Side reactions (e.g., Wurtz coupling). | 1. Allow longer reaction time for Grignard formation. 2. Maintain a positive inert gas pressure throughout. 3. Maintain slow addition and controlled temperature to minimize side reactions. |

| Product is an inseparable oil, not a solid salt. | 1. Insufficient HCl added. 2. Presence of water during salt formation. 3. Impure free base. | 1. Add more HCl solution until precipitation is complete. 2. Ensure the ether solution of the amine is thoroughly dried before adding HCl. 3. Purify the free base by column chromatography before salt formation if necessary. |

References

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Available at: [Link]

-

University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

-

American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. Available at: [Link]

-

Lab Alley. (2024, October 29). Magnesium Metal Turnings Grignard, Reagent Grade - Safety Data Sheet. Available at: [Link]

-

LookChem. 2-Thienylmagnesium bromide. Available at: [Link]

-

Chemdad Co., Ltd. THIOPHEN-2-YL-MAGNESIUM BROMIDE 1.0M. Available at: [Link]

- Singh, A. K., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. World Journal of Advanced Research and Reviews.

- Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals.

- The Royal Society of Chemistry.

-

Greenwood, S. D. W., et al. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]

-

ResearchGate. (2021, December 31). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? Available at: [Link]

- Pande, S. S., et al. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Rasayan J. Chem.

-

PubChemLite. Bis[(thiophen-2-yl)methyl]amine. Available at: [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

- Asghar, M. N., et al. Insight into the inhibitory potential of metal complexes supported by (E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine: synthesis, structural properties, biological evaluation and docking studies. Dalton Transactions.

-

Mitsui, T., et al. (2001, August 20). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Nucleic Acids Research. Available at: [Link]

Sources

- 1. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into the inhibitory potential of metal complexes supported by (E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine: synthesis, structural properties, biological evaluation and docking studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. dchas.org [dchas.org]

- 7. acs.org [acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. media.laballey.com [media.laballey.com]

- 10. researchgate.net [researchgate.net]

Using bis(thiophen-2-yl)methanamine as a chiral building block

Application Note: Asymmetric Synthesis and Bioisosteric Utility of Bis(thiophen-2-yl)methanamine Scaffolds

Executive Summary

Bis(thiophen-2-yl)methanamine (and its derivatives) represents a critical scaffold in modern medicinal chemistry, primarily serving as a bioisostere for the benzhydryl (diphenylmethyl) moiety found in blockbuster drugs like cetirizine, modafinil, and various anticholinergics. While the parent amine is achiral, its value as a "chiral building block" emerges through asymmetric functionalization at the

Replacing phenyl rings with thiophene lowers metabolic stability slightly but significantly alters electronic distribution and lipophilicity (LogP), often improving potency via specific sulfur-

The Chirality Challenge & Bioisosteric Rationale

The core structure, di(2-thienyl)methylamine, possesses a plane of symmetry and is achiral. To utilize it as a chiral building block, one must introduce asymmetry at the methine carbon.

Bioisosteric Comparison: Benzene vs. Thiophene

The strategic replacement of a phenyl ring with a thiophene (bioisosterism) is a proven tactic to modulate physicochemical properties.

| Feature | Diphenylmethyl (Benzhydryl) | Bis(thiophen-2-yl)methyl | Impact on Drug Design |

| Electronic Nature | Thiophene is a better H-bond acceptor via S-atom. | ||

| Lipophilicity (LogP) | High | Moderate to High | Thiophene is generally more lipophilic than benzene, but S-oxidation can alter this. |

| Metabolic Liability | CYP450 oxidation (hydroxylation) | S-oxidation, Ring opening | Thiophene can introduce "metabolic soft spots" to reduce half-life if needed. |

| Bond Angle | 120° (C-C-C) | ~111° (C-S-C) | Altered geometry can improve fit in tight binding pockets. |

Protocol A: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesize enantiomerically pure

Mechanism: The condensation of a thiophene ketone/aldehyde with a chiral sulfinamide yields a chiral sulfinimine. Nucleophilic addition of a second thienyl group (via Grignard or Lithiate) proceeds with high diastereoselectivity due to the directing effect of the sulfinyl group.

Materials Required:

-

2-Thiophenecarboxaldehyde or 2-Acetylthiophene (for quaternary centers)

-

(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

-

Titanium(IV) ethoxide (

) -

2-Thienylmagnesium bromide (1.0 M in THF)

-

Anhydrous THF and DCM

-

HCl (4M in dioxane)

Step-by-Step Methodology:

Step 1: Formation of the Chiral Sulfinimine

-

In a flame-dried flask under

, dissolve 2-thiophenecarboxaldehyde (10.0 mmol) in anhydrous THF (0.5 M). -

Add (R)-tert-butanesulfinamide (11.0 mmol, 1.1 equiv).

-

Add

(20.0 mmol, 2.0 equiv) dropwise. Caution: Exothermic. -

Reflux at 65°C for 16–24 hours. Monitor via TLC (EtOAc/Hexanes).

-

Workup: Cool to RT. Pour into brine (50 mL) and EtOAc (50 mL). Vortex vigorously. Filter the resulting titanium salts through a Celite pad.

-

Dry organic layer (

), concentrate, and purify via flash chromatography.

Step 2: Diastereoselective Nucleophilic Addition

-

Dissolve the purified sulfinimine (5.0 mmol) in anhydrous DCM (or Toluene for higher dr) and cool to -78°C.

-

Add 2-Thienylmagnesium bromide (10.0 mmol, 2.0 equiv) dropwise over 30 mins.

-

Note: The coordination of Mg to the sulfinyl oxygen directs the attack, inducing chirality.

-

-

Stir at -78°C for 4 hours, then slowly warm to RT overnight.

-

Quench: Add saturated

solution dropwise at 0°C. -

Extract with DCM (3x), dry, and concentrate.

-

Purification: Isolate the major diastereomer via column chromatography.

-

Target dr: >95:5.

-

Step 3: Cleavage of the Auxiliary

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add HCl (4M in dioxane, 5 equiv). Stir at RT for 1 hour.

-

Concentrate to dryness to yield the chiral bis(thiophen-2-yl)methanamine hydrochloride salt .

-

Optional: Recrystallize from EtOH/Et2O to upgrade ee to >99%.

Visualization: Synthesis Workflow

The following diagram illustrates the stereochemical control inherent in the Ellman protocol applied to thiophene scaffolds.

Figure 1: Stereoselective synthesis pathway using the Ellman auxiliary.[5] The chelated transition state ensures the nucleophile attacks from the less hindered face, establishing the chiral center.

Protocol B: Application in Multicomponent Reactions (Ugi-Type)

Objective: Utilize the bis(thiophen-2-yl)methanamine (either achiral or chiral) as the amine component in an Ugi Four-Component Reaction (U-4CR) to generate peptidomimetic libraries.

Rationale: The dithienyl group provides a bulky, lipophilic "anchor" that mimics hydrophobic pockets in GPCRs.

Workflow:

-

Components:

-

Amine: Bis(thiophen-2-yl)methanamine (1.0 equiv)

-

Aldehyde: Diverse R-CHO (1.0 equiv)

-

Acid: Boc-protected Amino Acid (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide (1.0 equiv)

-

-

Procedure:

-

Mix Amine and Aldehyde in MeOH (1M) for 30 mins to form pre-imine.

-

Add Acid and Isocyanide.[1]

-

Stir at RT for 24 hours.

-

-

Result: Formation of an

-acylamino amide backbone with the dithienyl motif as a side chain or N-substituent.

Critical Handling & Safety Notes

-

Thiophene Oxidation: Unlike benzene, thiophene is susceptible to oxidation by strong oxidants (e.g., KMnO4, mCPBA), leading to sulfones or ring-opening. Avoid oxidative conditions during workup.

-

Catalyst Poisoning: The sulfur atom in thiophene is a potent ligand for soft metals (Pd, Pt, Rh). If using this scaffold in subsequent cross-couplings (e.g., Suzuki), use catalyst scavengers or specialized ligands (e.g., SPhos, XPhos) designed to resist sulfur poisoning.

-

Acid Sensitivity: While the thiophene ring is stable to HCl used in deprotection, prolonged exposure to strong Lewis acids can cause polymerization (thiophene tar).

References

-

Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[1][2] Link

-

Meanwell, N. A. (2011).[6] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

-

Fustero, S., et al. (2011). "Asymmetric Synthesis of Fluorinated Amino Acids and Amines using Sulfinimines." Chemical Reviews. Link

-

Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. Link

-

Tetrahedron Letters. (2005). "Thiophene analogues of benzhydryl derivatives: Synthesis and pharmacological activity." Tetrahedron. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Bis(thiophen-2-yl)methanamine HCl in peptidomimetic synthesis

Application Note: Bis(thiophen-2-yl)methanamine HCl in Peptidomimetic Synthesis

Executive Summary

Bis(thiophen-2-yl)methanamine Hydrochloride (CAS: 261925-40-0) is a specialized building block designed as a bioisostere of Benzhydrylamine (BHA) . While BHA is a ubiquitous linker in solid-phase synthesis and a scaffold for bulky hydrophobic residues (e.g., Diphenylalanine mimics), its phenyl rings are metabolically prone to rapid hydroxylation.

The dithienyl analog introduces significant physicochemical alterations:

-

Electronic Modulation: Thiophene is electron-rich (π-excessive), altering cation-π interactions within receptor binding pockets.

-

Metabolic Divergence: Thiophene rings undergo different metabolic pathways (e.g., S-oxidation), potentially extending half-life.

-

Post-Condensation Utility: The electron-rich nature of the thiophene rings allows for oxidative C-H activation, enabling the construction of rigid, fused tricyclic scaffolds (e.g., dithienopyrroles) post-peptide assembly.

This guide details the use of Bis(thiophen-2-yl)methanamine HCl in Multicomponent Reactions (MCRs) , specifically the Ugi-4CR, to generate high-diversity peptidomimetic libraries.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | Bis(thiophen-2-yl)methanamine Hydrochloride |

| Synonyms | C,C-Di(thiophen-2-yl)methylamine HCl; Dithienylmethylamine HCl |

| Molecular Formula | C₉H₉NS₂[1][2][3][4] · HCl |

| Molecular Weight | 231.76 g/mol |

| Solubility | Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM (as salt) |

| Stability | Hygroscopic. Store at -20°C under inert atmosphere. |

| pKa (Conjugate Acid) | ~8.5 (Lower than benzhydrylamine due to heteroaromatic electron withdrawal) |

Handling Precaution: Thiophene derivatives can be sensitive to light and strong oxidants. Always prepare the free base immediately prior to use to prevent oxidative degradation (darkening of oil).

Experimental Protocols